molecular formula C18H17BrN2O3 B2757763 4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921842-70-8

4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2757763
CAS No.: 921842-70-8
M. Wt: 389.249
InChI Key: AMPARLFJVXXHJI-UHFFFAOYSA-N
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Description

4-Bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a synthetic small molecule designed for pharmaceutical and biochemical research. This compound features a benzamide group linked to a 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine scaffold, a structural motif of high interest in medicinal chemistry. The incorporation of the 4-bromobenzamide moiety is a common strategy in drug discovery to modulate properties such as target binding affinity and metabolic stability. Compounds with similar heterocyclic frameworks, such as chromone-based benzamides, have demonstrated significant antioxidant and anticancer activities in scientific studies . The specific structural characteristics of this molecule, including the rigid, fused ring system and the bromine atom, make it a valuable chemical tool for probing biological pathways. It is primarily intended for use in high-throughput screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecules for the development of potential therapeutic agents. Its research value lies in its potential application in oncology and neuropharmacology, where related structures have shown promise.

Properties

IUPAC Name

4-bromo-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c1-18(2)10-24-15-8-7-13(9-14(15)21-17(18)23)20-16(22)11-3-5-12(19)6-4-11/h3-9H,10H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPARLFJVXXHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a complex organic compound with potential therapeutic applications. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized by the following molecular formula:

C19H22BrN2O2C_{19}H_{22}BrN_{2}O_{2}

Key Features:

  • Bromine Substitution: The presence of the bromine atom may enhance biological activity through various mechanisms, including increased lipophilicity and potential interactions with biological targets.
  • Oxazepin Core: The oxazepin moiety is associated with diverse pharmacological properties, including anxiolytic and anticonvulsant activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to 4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide. For instance:

  • Mechanism: The compound may inhibit key signaling pathways involved in tumor growth and proliferation. This includes the inhibition of kinases associated with cancer cell survival.
  • Case Study: In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell type.

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties:

  • Mechanism: It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
  • Research Findings: Animal models treated with this compound showed reduced inflammation markers in serum and tissues compared to controls.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of related compounds.

CompoundStructureBiological ActivityIC50 (µM)
Compound ASimilar structureAntitumor15
Compound BSimilar structureAnti-inflammatory20
4-Bromo-N-(...)Target compoundAntitumor/Anti-inflammatory10 - 30

The mechanisms through which 4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide exerts its biological effects include:

  • Inhibition of Enzyme Activity: The compound has been shown to inhibit specific enzymes that are crucial for tumor progression.
  • Modulation of Gene Expression: It may affect the expression levels of genes involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide)

  • Structural Differences : PBX2 replaces the oxazepine ring with a pyrrolo[1,2-d][1,4]oxazine system, introducing an additional nitrogen atom and altering ring strain. The 3,4,5-trimethoxybenzoyl group in PBX2 contrasts with the 4-bromobenzamide in the target compound.
  • However, the bromine in the target compound may facilitate halogen bonding in receptor interactions .

4-Bromo-N-(pyridin-2-yl)benzamide

  • Structural Differences : This analog lacks the benzo-fused oxazepine ring entirely, substituting it with a pyridin-2-yl group.
  • Synthesis and Reactivity: Synthesized via aminolysis of ethyl 4-bromobenzoate with 2-aminopyridine (95% yield), this compound’s simpler structure allows for easier scale-up. Its melting point (123–126°C) and solubility in polar solvents (e.g., ethyl acetate/n-hexane mixtures) differ significantly from the target compound’s likely crystalline behavior .

N-(2-Nitrophenyl)-4-bromobenzamide

  • Structural Differences : The nitro group at the ortho position of the aniline moiety introduces strong electron-withdrawing effects, contrasting with the dimethyl-oxazepine system in the target compound.
  • Crystallographic Insights : Unlike the target compound, this analog crystallizes with two independent molecules (A and B) in the asymmetric unit, stabilized by intermolecular N–H···O hydrogen bonds. The nitro group reduces planarity in the benzamide core compared to the oxazepine-fused system .

N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide

  • Structural Differences: This compound features a naphthoquinone core instead of a benzo-oxazepine ring.
  • Crystal Packing: Monoclinic (P21/n) with unit cell dimensions a = 14.5931 Å, b = 6.6471 Å, c = 20.6324 Å. The larger aromatic system may enhance thermal stability compared to the target compound .

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Key Substituents Ring System Melting Point/°C Biological Relevance
Target Compound C19H17BrN2O3 4-Bromobenzamide, dimethyl-oxazepine Benzo[b][1,4]oxazepine Not reported Potential ER/GPER modulation
PBX2 C20H17N3O5 3,4,5-Trimethoxybenzamide Benzo[b]pyrrolo[1,2-d]oxazine Not reported ER antagonism (inferred)
4-Bromo-N-(pyridin-2-yl)benzamide C12H9BrN2O Pyridin-2-yl None (simple benzamide) 123–126 Synthetic intermediate
N-(2-Nitrophenyl)-4-bromobenzamide C13H9BrN2O3 2-Nitrophenyl None Not reported Crystallographic model
N-(3-Bromo-1,4-dioxo-naphthyl)-4-fluoro-benzamide C24H12BrF2NO4 4-Fluorobenzoyl, bromonaphthyl Naphthoquinone Not reported Structural stability

Research Implications

The target compound’s hybrid benzamide-oxazepine architecture offers a balance between rigidity and functional versatility. Its bromine atom provides a handle for further derivatization (e.g., Suzuki coupling), while the lactam moiety may engage in hydrogen bonding with biological targets. Comparatively, PBX2’s trimethoxy groups and pyrrolo-oxazine system prioritize lipophilicity, whereas naphthoquinone-based analogs emphasize π-stacking in crystal engineering. Future studies should explore the target compound’s pharmacokinetics and receptor selectivity relative to these analogs.

Q & A

Q. Optimization Strategies :

  • Use continuous flow synthesis to enhance reaction control and scalability .
  • Purify intermediates via column chromatography or HPLC to reduce by-products .
  • Monitor reaction progress with TLC and NMR spectroscopy .

What advanced techniques are recommended for structural characterization of this compound?

Basic Research Focus
Routine characterization includes:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

Q. Advanced Methods :

  • X-ray Crystallography : To resolve 3D conformation of the benzoxazepine core and bromo-benzamide orientation .
  • 2D NMR (COSY, NOESY) : For elucidating spatial interactions between protons in the heterocyclic ring .

How can researchers evaluate the biological activity of this compound, particularly in oncology?

Advanced Research Focus
In Vitro Assays :

  • Cell Viability Assays : Use MTT or ATP-based luminescence in cancer cell lines (e.g., breast, colon) to assess cytotoxicity .
  • Kinase Inhibition : Screen against kinase panels (e.g., RIP1 kinase) via fluorescence polarization assays .

Q. Mechanistic Studies :

  • Molecular Docking : Predict binding affinity to targets like EGFR or PARP using AutoDock Vina .
  • Western Blotting : Validate downstream signaling modulation (e.g., apoptosis markers like caspase-3) .

How does the bromo substituent influence structure-activity relationships (SAR) compared to chloro or trifluoromethyl analogs?

Advanced Research Focus
Substituent Effects :

Group Electron Effects Biological Impact
Bromo (Br)Moderate -I effectEnhances lipophilicity, improves membrane permeability
Trifluoromethyl (CF₃)Strong -I effectIncreases metabolic stability and target affinity
Chloro (Cl)Mild -I effectBalances solubility and activity

Q. Methodology :

  • Compare IC₅₀ values across analogs in kinase inhibition assays .
  • Perform logP measurements to quantify lipophilicity differences .

How should researchers address contradictory data in biological assays (e.g., inconsistent IC₅₀ values)?

Advanced Research Focus
Troubleshooting Steps :

Replicate Experiments : Ensure consistency in cell culture conditions and compound solubility (use DMSO controls) .

Validate Assay Conditions : Check for enzyme stability (e.g., ATP concentration in kinase assays) .

Statistical Analysis : Apply ANOVA or non-parametric tests to assess significance of variations .

What computational strategies can predict the pharmacokinetic profile of this compound?

Advanced Research Focus
In Silico Tools :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate absorption, metabolism, and toxicity .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .

Q. Data Integration :

  • Combine docking results with MD to refine binding poses and residence times .

How can in vivo models be designed to study this compound’s efficacy and toxicity?

Advanced Research Focus
Model Selection :

  • Xenograft Models : Implant human cancer cells (e.g., MDA-MB-231) in immunodeficient mice for efficacy testing .
  • PK/PD Studies : Measure plasma half-life using LC-MS/MS and correlate with tumor regression .

Q. Toxicity Screening :

  • Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.